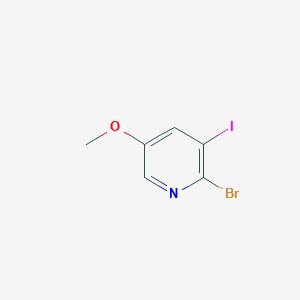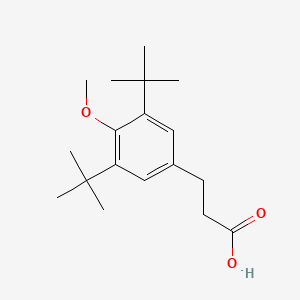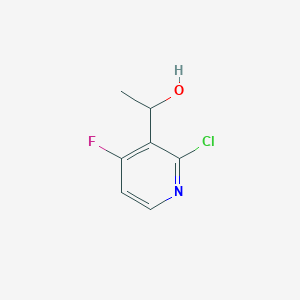
1-(2-Chloro-4-fluoropyridin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-fluoropyridin-3-yl)ethanol is an organic compound with the molecular formula C7H7ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluoropyridin-3-yl)ethanol typically involves the selective fluorination and chlorination of pyridine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloro-4-fluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carbonyl group.
Reduction: The compound can be reduced to remove the halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH) in aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(2-Chloro-4-fluoropyridin-3-yl)acetaldehyde, while substitution reactions can produce various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-fluoropyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-4-fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, making it a valuable compound in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Chloro-2-fluoropyridin-4-yl)ethanol
- 1-(2-Chloro-3-fluoropyridin-4-yl)ethanol
Comparison: 1-(2-Chloro-4-fluoropyridin-3-yl)ethanol is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This positioning affects its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for various applications .
Eigenschaften
Molekularformel |
C7H7ClFNO |
|---|---|
Molekulargewicht |
175.59 g/mol |
IUPAC-Name |
1-(2-chloro-4-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7ClFNO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-4,11H,1H3 |
InChI-Schlüssel |
ZUOPDWUCQRAHSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CN=C1Cl)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


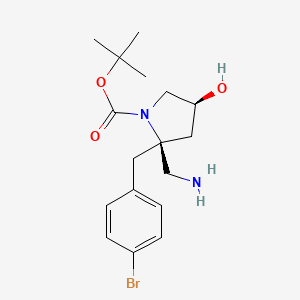
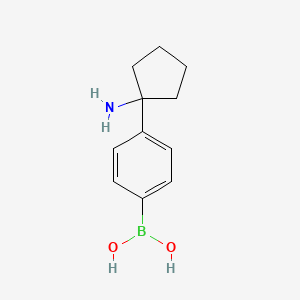
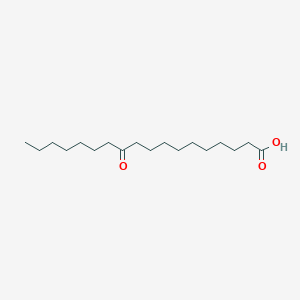
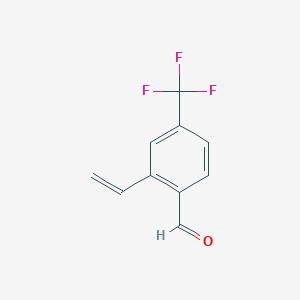
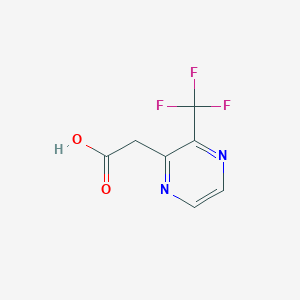
![N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12962912.png)
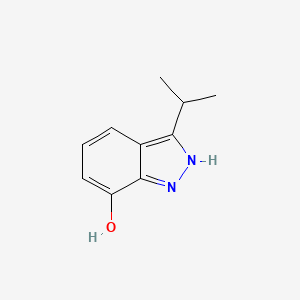

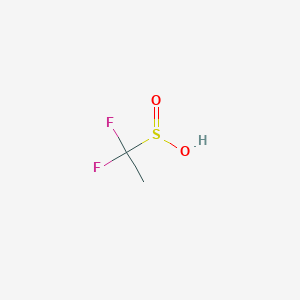

![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)
